molecular formula C13H15NO4 B14579178 2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate CAS No. 61405-71-8

2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate

Cat. No.: B14579178
CAS No.: 61405-71-8
M. Wt: 249.26 g/mol
InChI Key: SWRDRMWUNUDXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate is an organic compound that features a dioxolane ring attached to a phenyl group and a prop-2-en-1-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The reaction is catalyzed by acids such as toluenesulfonic acid in refluxing toluene, which allows for the continuous removal of water from the reaction mixture . The carbamate group can be introduced through the reaction of the corresponding alcohol with isocyanates under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations . The carbamate moiety can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate is unique due to the presence of both the dioxolane ring and the carbamate group, which confer distinct chemical and biological properties

Properties

CAS No.

61405-71-8

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

[2-(1,3-dioxolan-2-yl)phenyl] N-prop-2-enylcarbamate

InChI

InChI=1S/C13H15NO4/c1-2-7-14-13(15)18-11-6-4-3-5-10(11)12-16-8-9-17-12/h2-6,12H,1,7-9H2,(H,14,15)

InChI Key

SWRDRMWUNUDXCG-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)OC1=CC=CC=C1C2OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.